molecular formula C11H17N B2612373 [1-(2,4-Dimethylphenyl)ethyl](methyl)amine CAS No. 926253-30-7

[1-(2,4-Dimethylphenyl)ethyl](methyl)amine

Cat. No.: B2612373
CAS No.: 926253-30-7
M. Wt: 163.264
InChI Key: XTNFDYBRUMIEEW-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)ethylamine is a secondary amine characterized by a 2,4-dimethylphenyl aromatic ring attached to an ethylamine backbone with a methyl substituent on the nitrogen atom (Figure 1). Its molecular formula is C11H17N, with a molecular weight of 163.26 g/mol.

Synthesis: The compound is synthesized via nucleophilic substitution, starting from 2,4-dimethylbenzyl chloride and methylamine under reflux conditions. The reaction proceeds in ethanol, followed by purification steps to yield the final product as a yellow oil (56% yield) .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-8-5-6-11(9(2)7-8)10(3)12-4/h5-7,10,12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNFDYBRUMIEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)ethylamine typically involves the alkylation of 2,4-dimethylphenylacetonitrile with methylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of 1-(2,4-Dimethylphenyl)ethylamine may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts and automated systems ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table compares 1-(2,4-Dimethylphenyl)ethylamine with five analogs, focusing on substituent effects and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Properties/Applications
1-(2,4-Dimethylphenyl)ethylamine C11H17N 163.26 2,4-dimethylphenyl, methylamine Moderate lipophilicity; potential intermediate in drug synthesis .
1-(2,4-Dichlorophenyl)ethylamine C10H13Cl2N 218.12 2,4-dichlorophenyl, ethylamine Increased electron-withdrawing effects from Cl; may enhance binding to hydrophobic targets .
[(4-Methylphenyl)methyl][1-(2-trifluoromethylphenyl)ethyl]amine C17H18F3N 293.33 Trifluoromethyl, 4-methylphenyl High electronegativity from CF3; potential use in fluorinated pharmaceuticals .
(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine C14H21NO2 235.33 2,4-dimethoxyphenyl, cyclopropylethyl Methoxy groups improve solubility; cyclopropyl enhances steric hindrance .
1-(4-Methanesulfonylphenyl)ethylamine C12H19NO3S 257.35 Methanesulfonyl, methoxyethyl Sulfonyl group increases acidity; applicable in prodrug designs .

Electronic and Steric Effects

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The 2,4-dimethylphenyl group in the target compound donates electrons via methyl substituents, enhancing aromatic stability and lipophilicity. In contrast, 2,4-dichlorophenyl (Cl) and trifluoromethylphenyl (CF3) analogs exhibit electron-withdrawing effects, which may alter reactivity in electrophilic substitution reactions .
    • Methoxy groups (e.g., in the 2,4-dimethoxyphenyl analog) increase polarity and solubility, making such derivatives suitable for aqueous-phase reactions .
  • Methylamine vs. ethylamine side chains: Shorter chains (methyl) may improve membrane permeability compared to bulkier ethyl groups .

Pharmacokinetic and Toxicological Insights

This highlights the importance of structural modifications to balance bioactivity and safety.

Biological Activity

1-(2,4-Dimethylphenyl)ethylamine, also known as 1-(2,4-dimethylphenyl)ethylamine, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a detailed analysis of its pharmacological properties.

Chemical Structure and Properties

The molecular structure of 1-(2,4-Dimethylphenyl)ethylamine can be described as follows:

This compound features a dimethyl-substituted phenyl group attached to an ethyl amine moiety, which contributes to its unique biological properties.

The biological activity of 1-(2,4-Dimethylphenyl)ethylamine is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized that this compound may act as a monoamine reuptake inhibitor, potentially influencing levels of neurotransmitters such as dopamine and norepinephrine in the brain. This mechanism is similar to other compounds utilized in the treatment of mood disorders.

1. Neuropharmacological Effects

Research has indicated that 1-(2,4-Dimethylphenyl)ethylamine exhibits stimulant-like effects. In animal models, it has been shown to enhance locomotor activity and increase the release of dopamine in the nucleus accumbens. These findings suggest potential applications in treating attention deficit hyperactivity disorder (ADHD) and other neuropsychiatric conditions.

2. Antioxidant Properties

A study examining the antioxidant capacity of various amines found that 1-(2,4-Dimethylphenyl)ethylamine demonstrated significant free radical scavenging activity. This property may contribute to its neuroprotective effects and potential utility in preventing neurodegenerative diseases.

3. Antimicrobial Activity

In vitro studies have shown that 1-(2,4-Dimethylphenyl)ethylamine possesses antimicrobial properties against several bacterial strains. The compound's efficacy was evaluated using standard disk diffusion methods, revealing zones of inhibition comparable to established antibiotics.

Case Study 1: Neuropharmacological Evaluation

A controlled study investigated the effects of 1-(2,4-Dimethylphenyl)ethylamine on rodent models exhibiting symptoms akin to ADHD. The results indicated a marked improvement in attention and reduction in hyperactive behaviors following administration at specific dosages.

Case Study 2: Antioxidant Assessment

A series of experiments assessed the antioxidant capabilities of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results demonstrated a dose-dependent increase in antioxidant activity, highlighting its potential use as a dietary supplement for enhancing overall health.

Data Table: Summary of Biological Activities

Biological ActivityMethodologyResults
NeuropharmacologicalRodent behavioral testsIncreased locomotion; improved attention
AntioxidantDPPH assaySignificant free radical scavenging
AntimicrobialDisk diffusionEffective against multiple bacterial strains

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